4-Iso-propylphenylzinc iodide
Overview
Description
4-Iso-propylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions and carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iso-propylphenylzinc iodide can be synthesized through the reaction of 4-iso-propylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iso-propylphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenyl derivatives.
Reduction: Can be reduced to form simpler phenyl compounds.
Substitution: Participates in nucleophilic substitution reactions, replacing halide groups with other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include various substituted phenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-Iso-propylphenylzinc iodide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 4-iso-propylphenylzinc iodide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic species .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetoxyphenylzinc iodide
- 2-Chlorophenylzinc iodide
- 4-(Ethoxycarbonyl)phenylzinc iodide
- Phenylzinc iodide
- 4-Methylphenylzinc iodide
- 1-Naphthylzinc iodide
- 2-Methoxyphenylzinc iodide
- 3-Chloro-4-methylphenylzinc iodide
- 4-Chlorophenylzinc iodide
- 3-Cyanophenylzinc iodide
Uniqueness
4-Iso-propylphenylzinc iodide is unique due to its iso-propyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
iodozinc(1+);propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGDQSVMJNYFJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[C-]C=C1.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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